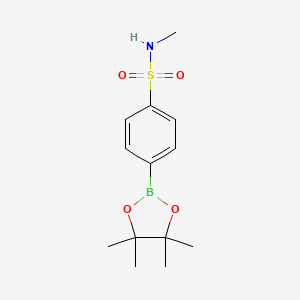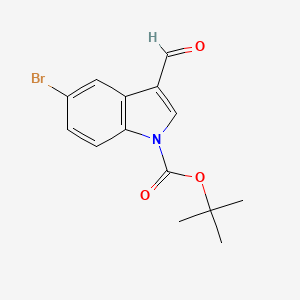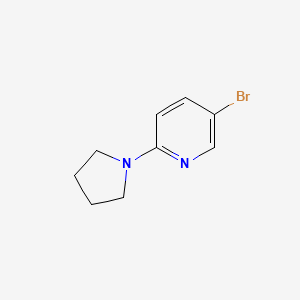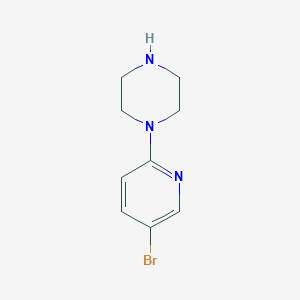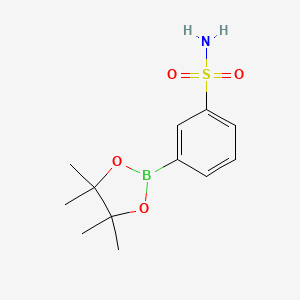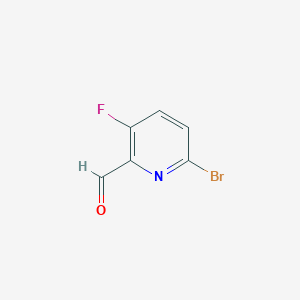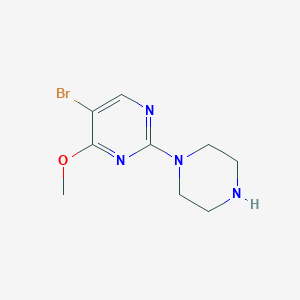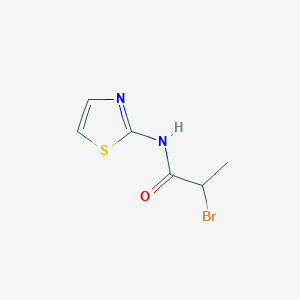
2-bromo-N-(1,3-tiazol-2-il)propanamida
Descripción general
Descripción
2-bromo-N-(1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C6H7BrN2OS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom, a thiazole ring, and a propanamide group, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-bromo-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
2-bromo-N-(1,3-thiazol-2-yl)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to participate in nucleophilic substitution reactions, which can affect enzyme activity. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, 2-bromo-N-(1,3-thiazol-2-yl)propanamide can interact with thiol groups in enzymes, leading to enzyme inhibition or activation .
Cellular Effects
2-bromo-N-(1,3-thiazol-2-yl)propanamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and enzymes can lead to changes in cell function. For example, it may inhibit certain signaling pathways by binding to key enzymes, thereby affecting downstream gene expression. Additionally, 2-bromo-N-(1,3-thiazol-2-yl)propanamide can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-bromo-N-(1,3-thiazol-2-yl)propanamide involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. Additionally, the thiazole ring in the compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-(1,3-thiazol-2-yl)propanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-bromo-N-(1,3-thiazol-2-yl)propanamide can result in alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-bromo-N-(1,3-thiazol-2-yl)propanamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and changes in metabolic pathways. It is important to determine the optimal dosage to minimize adverse effects while maximizing the compound’s biochemical activity .
Metabolic Pathways
2-bromo-N-(1,3-thiazol-2-yl)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism. Additionally, 2-bromo-N-(1,3-thiazol-2-yl)propanamide can affect the activity of key metabolic pathways, leading to alterations in cellular function .
Transport and Distribution
The transport and distribution of 2-bromo-N-(1,3-thiazol-2-yl)propanamide within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that 2-bromo-N-(1,3-thiazol-2-yl)propanamide can be transported across cell membranes and distributed within various cellular compartments. This distribution is important for the compound’s interaction with target biomolecules and its overall biochemical activity .
Subcellular Localization
The subcellular localization of 2-bromo-N-(1,3-thiazol-2-yl)propanamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall biochemical activity. For example, 2-bromo-N-(1,3-thiazol-2-yl)propanamide may be localized to the nucleus, where it can interact with DNA and affect gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-aminothiazole with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(1,3-thiazol-2-yl)propanamide may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial production may involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Alcohols or amines, depending on the specific reaction conditions.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and propanamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide: Similar structure but with a methyl group on the propanamide moiety.
Uniqueness
2-bromo-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the thiazole ring provides a scaffold for various biological interactions.
Propiedades
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJYQWYSQZREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586119 | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-08-0 | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


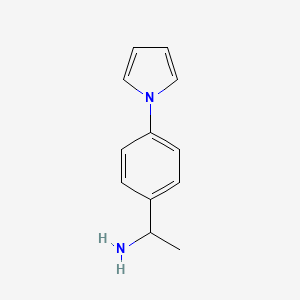
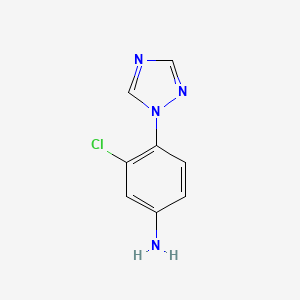
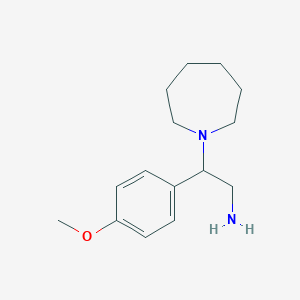
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)
